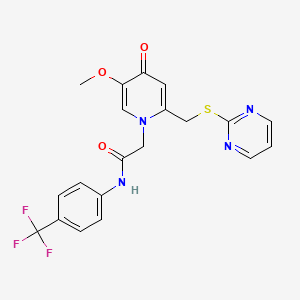
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O3S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 1005292-16-9) is a novel heterocyclic amide that has attracted attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O3S, with a molecular weight of 396.5 g/mol. The structure includes a pyridine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1005292-16-9 |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrimidine and pyridine derivatives exhibit significant antimicrobial properties. The biological activity of the compound was evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Assessment
In vitro assays demonstrated that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The presence of the methoxy group and the pyrimidine-thioether linkage was essential for enhancing its antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
Research Findings
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 5.85 µM.
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 4.53 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyrimidine rings can significantly impact biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances both antimicrobial and anticancer activities.
Propiedades
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-17-10-27(15(9-16(17)28)12-31-19-24-7-2-8-25-19)11-18(29)26-14-5-3-13(4-6-14)20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWGFUFCZVBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














